![molecular formula C14H23ClN4O B1402355 N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride CAS No. 1361115-40-3](/img/structure/B1402355.png)
N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride
Overview
Description
The compound seems to be a complex organic molecule that likely contains a piperidine ring, which is a common feature in many pharmaceuticals . It also appears to contain a pyrazine group, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic chemistry reactions, including amide coupling and ring formation reactions .Molecular Structure Analysis
The molecular structure of this compound likely involves a piperidine ring, a pyrazine group, and a carboxamide group . These groups can participate in various intermolecular interactions, including hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Anti-tubercular Activity
This compound could be explored for its anti-tubercular properties. Pyrazinamide, a related compound, is a first-line drug used in shortening tuberculosis therapy. Novel derivatives have been designed and synthesized to enhance anti-tubercular activity .
Kinase Inhibition
Piperidine derivatives have been studied for their role as kinase inhibitors. These compounds can be designed to target specific kinases involved in diseases such as anaplastic lymphoma .
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride Similar compounds have been studied for their anti-angiogenic properties and their ability to interact with dna .
Mode of Action
The exact mode of action of N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride It’s suggested that similar compounds may exert their effects by inhibiting angiogenesis and interacting with dna .
Biochemical Pathways
The biochemical pathways affected by N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride Similar compounds have been shown to interfere with the formation of blood vessels (angiogenesis) and alter dna replication .
Result of Action
The molecular and cellular effects of N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride Similar compounds have been shown to block the formation of blood vessels and exhibit differential migration and band intensities in dna binding/cleavage assays .
properties
IUPAC Name |
N-methyl-4-(3-pyrazin-2-ylpropyl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O.ClH/c1-15-13(19)14(5-7-16-8-6-14)4-2-3-12-11-17-9-10-18-12;/h9-11,16H,2-8H2,1H3,(H,15,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZIVPJQIHSHHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCNCC1)CCCC2=NC=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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